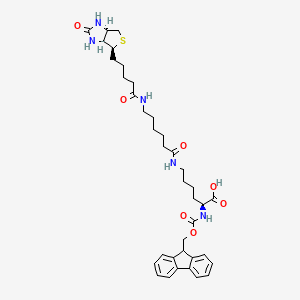

Fmoc-Asp(OBut)-NH2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

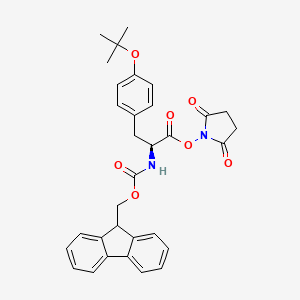

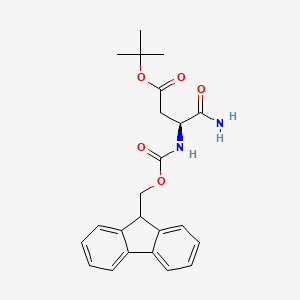

Fmoc-Asp(OBut)-NH2, also known as this compound, is a useful research compound. Its molecular formula is C23H26N2O5 and its molecular weight is 410,46 g/mole. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Ingeniería de Tejidos Óseos

Fmoc-Asp(OBut)-NH2 se ha utilizado en el campo de la ingeniería de tejidos óseos {svg_1}. Específicamente, se ha demostrado que un residuo aspártico (Asp) doblemente protegido con grupos protectores de metoxicarbonilfluorenilo (Fmoc) conduce a la formación de estructuras fibrosas bien ordenadas {svg_2}. Estas estructuras están dirigidas a la unión de calcio y actúan como puntos de nucleación para la unión de los grupos fosfato disponibles {svg_3}. La viabilidad celular, la proliferación y la diferenciación osteogénica de las células preosteoblásticas cultivadas en el hidrogel formado en diversas condiciones demuestran que la formación de hidrogel en soluciones de CaCl2 y CaCl2-Na2HPO4 conduce a la unión de iones calcio a los hidrogeles y al enriquecimiento con grupos fosfato, respectivamente, convirtiendo estos hidrogeles mecánicamente estables en andamios osteoinductivos para la ingeniería de tejidos óseos {svg_4}.

Autoensamblaje en Hidrogeles

El compuesto this compound puede autoensamblarse en nanoestructuras biocompatibles y estables que son adecuadas para aplicaciones de ingeniería de tejidos {svg_5}. Muchos aminoácidos y pequeños péptidos que están modificados con grupos protectores muestran un autoensamblaje relativamente rápido y exhiben notables propiedades fisicoquímicas que conducen a redes tridimensionales (3D), la captura de moléculas de disolvente y la formación de hidrogeles {svg_6}.

Biomineralización

Las estructuras fibrosas autoensamblables de this compound están dirigidas a la unión de calcio y actúan como puntos de nucleación para la unión de los grupos fosfato disponibles {svg_7}. Esta propiedad lo convierte en un candidato potencial para aplicaciones en biomineralización.

Formación de Hidrogel Injectable

Se ha demostrado que this compound forma hidrogeles inyectables {svg_8}. Estos hidrogeles se pueden utilizar en diversas aplicaciones biomédicas, incluida la administración de fármacos y la ingeniería de tejidos.

Osteogénesis

Se ha demostrado que los hidrogeles formados por this compound son osteoinductivos, lo que significa que pueden estimular la diferenciación de células progenitoras en células formadoras de hueso {svg_9}. Esto los hace útiles en aplicaciones relacionadas con la regeneración y reparación ósea.

Bloque de Construcción para Materiales Basados en Péptidos

El autoensamblaje de péptidos permite obtener nuevos materiales mediante una metodología ascendente {svg_10}. This compound, siendo un péptido, puede servir como bloque de construcción para el desarrollo de materiales basados en péptidos {svg_11}.

Mecanismo De Acción

Target of Action

The primary target of Fmoc-Asp(OBut)-NH2 is the peptide bond formation in the process of peptide synthesis . It plays a crucial role in the chemical formation of the peptide bond, which has long fascinated and challenged organic chemists .

Mode of Action

This compound interacts with its targets through the activation of the carboxyl group of an amino acid and the protection of the Na-amino group . The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides .

Biochemical Pathways

This compound affects the biochemical pathway of peptide synthesis. The Fmoc group allows very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . This makes it an even more valuable resource for research in the post-genomic world .

Pharmacokinetics

Its stability under certain conditions, such as its complete stability to treatment with trifluoroacetic acid (tfa) and hydrogen bromide/acetic acid , suggests it may have unique pharmacokinetic properties.

Result of Action

The result of the action of this compound is the efficient and rapid synthesis of peptides. The Fmoc group has many beneficial attributes, which have yet to be surpassed by any other Na-protecting group . This leads to the production of peptides of significant size and complexity, contributing to advancements in various fields of research .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, the Fmoc group is stable under acidic conditions but can be removed under basic conditions . Therefore, the efficacy and stability of this compound can be manipulated by adjusting these environmental factors during peptide synthesis.

Análisis Bioquímico

Biochemical Properties

Fmoc-Asp(OBut)-NH2 plays a significant role in biochemical reactions, particularly in peptide synthesis . It interacts with various enzymes and proteins during the synthesis process. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, influencing the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role in peptide synthesis. It influences cell function by contributing to the formation of peptides that can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

This compound exerts its effects at the molecular level through its involvement in peptide synthesis. It binds to biomolecules, participates in enzyme activation or inhibition, and contributes to changes in gene expression . The Fmoc group protects the amino group, and the OBut group protects the side chain carboxyl group during peptide synthesis, preventing unwanted side reactions .

Propiedades

IUPAC Name |

tert-butyl (3S)-4-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-23(2,3)30-20(26)12-19(21(24)27)25-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H2,24,27)(H,25,28)/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBMBMXLGDKBTSS-IBGZPJMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

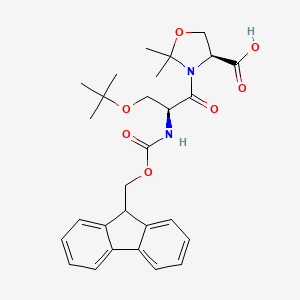

![(2S,3R)-4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoate](/img/structure/B613367.png)

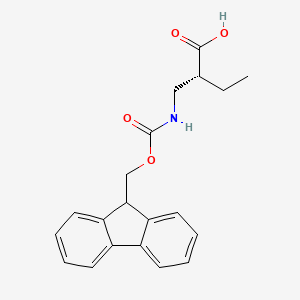

![(2S)-6-[2-(1-adamantyl)propan-2-yloxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B613387.png)